2-(4-Fluorophenyl)cyclopropanecarbaldehyde
Overview
Description
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)cyclopropanecarbaldehyde is1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Organocatalytic Applications
A study by Li, Li, and Wang (2009) describes the use of cyclopropanecarbaldehydes, including 2-(4-Fluorophenyl)cyclopropanecarbaldehyde, in organocatalysis. They demonstrated a regioselective nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols, catalyzed by proline. This process is significant for synthesizing 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes, which are valuable in pharmaceutical research (Liangxi Li et al., 2009).
Synthesis of Thiazolidin-4-one Derivatives
El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, a chemical process relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. These derivatives exhibit promising antioxidant activity, highlighting the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).
Chelation-Controlled Nucleophilic Addition
Kazuta et al. (2004) investigated the stereoselective addition reactions of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes, relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their findings on chelation-controlled pathways and stereoselectivity have implications for synthesis processes in organic chemistry (Yuji Kazuta et al., 2004).
In Vitro Cytotoxicity Studies
Saswati et al. (2015) explored the in vitro cytotoxicity of copper(I/II) complexes with thiosemicarbazones derived from aldehydes like 4-(p-fluorophenyl)thiosemicarbazone of salicylaldehyde. Their research underscores the relevance of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing compounds with potential anticancer properties (Saswati et al., 2015).
Photolysis Studies
Overwater and Cerfontain (2010) conducted photolysis studies on cyclopropanecarbaldehyde, which is closely related to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their work on the photolysis process in the presence of cis-butene adds to the understanding of the photochemical behavior of such compounds (J. Overwater & H. Cerfontain, 2010).
Synthesis of Novel Pyrazoles
Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized pyrazole derivatives using precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. Their work indicates the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in synthesizing new drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (P. Thangarasu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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